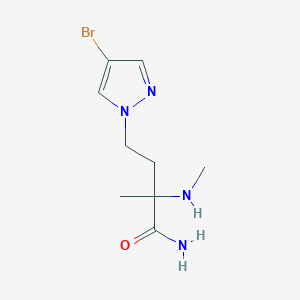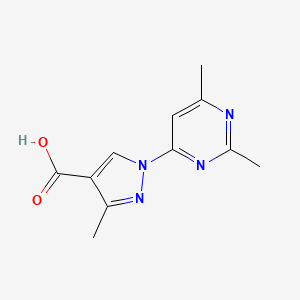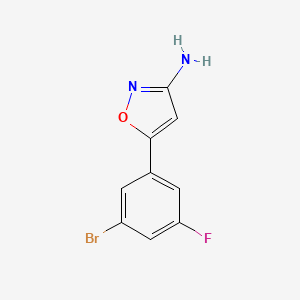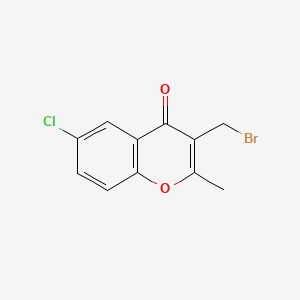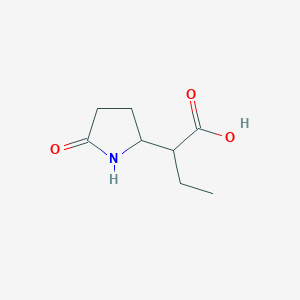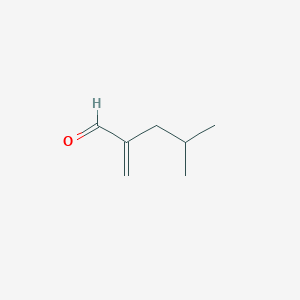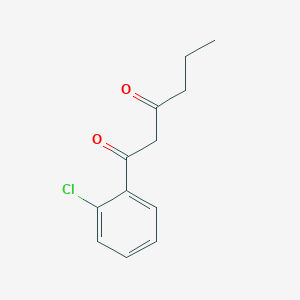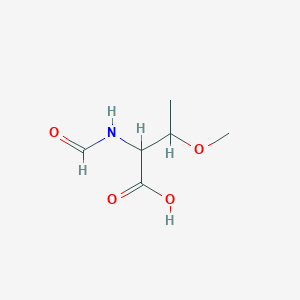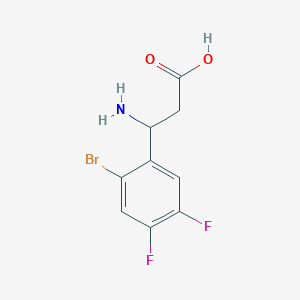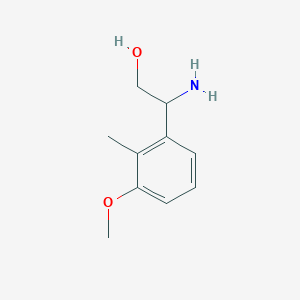
2-(Azetidin-3-yl)-6-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-6-chloropyridine is a heterocyclic compound that features both a pyridine ring and an azetidine ring. The presence of these two rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications. The chlorine atom at the 6-position of the pyridine ring further enhances its reactivity and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-chloropyridine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with azetidine-3-carboxylic acid under basic conditions to form the desired azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-6-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-(Azetidin-3-yl)-6-alkoxypyridine or 2-(Azetidin-3-yl)-6-aminopyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-(Azetidin-3-yl)-6-chloropyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to modulate specific biological pathways can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various applications.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-6-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2-(Azetidin-3-yl)pyridine:
6-Chloropyridine: Lacks the azetidine ring, making it less versatile in forming complex structures.
2-(Azetidin-3-yl)-4-chloropyridine: Chlorine atom at a different position, leading to variations in chemical behavior.
Uniqueness
2-(Azetidin-3-yl)-6-chloropyridine is unique due to the combination of the azetidine and pyridine rings with a chlorine substituent. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C8H9ClN2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-6-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChIキー |
QWBDGXWSXJZJAH-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
